molecular formula C7H13N B599973 4,4-Dimethyl-2-pentyn-1-amine CAS No. 113439-90-0

4,4-Dimethyl-2-pentyn-1-amine

Cat. No.: B599973
CAS No.: 113439-90-0
M. Wt: 111.188
InChI Key: KZIPPJINJOKJRI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pentyn-1-amine is an organic compound with the molecular formula C7H13N. It is a derivative of pentyn-1-amine, characterized by the presence of two methyl groups at the fourth carbon and a triple bond between the second and third carbons. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-pentyn-1-amine can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pentyn-1-al with dialkylamines. The structure of the amine plays a crucial role in this reaction. For instance, morpholine and piperidine undergo regiospecific addition at the carbonyl bond, while diethylamine undergoes 1,4-addition .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-pentyn-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4,4-Dimethyl-2-pentyn-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-dimethyl-2-pentyn-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and properties. The presence of the amine group and the triple bond allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

4,4-dimethylpent-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPPJINJOKJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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